3-Methoxy-N,N-dimethylbenzylamine
Overview
Description
3-Methoxy-N,N-dimethylbenzylamine is a chemical compound that is structurally related to phenethylamine, a class of compounds with various pharmacological properties. While the provided papers do not directly discuss 3-Methoxy-N,N-dimethylbenzylamine, they do provide insights into similar compounds, which can help infer some of the chemical's characteristics. For instance, the papers discuss N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are known for their hallucinogenic properties . These compounds are structurally similar to 3-Methoxy-N,N-dimethylbenzylamine, suggesting that it may also interact with the central nervous system.
Synthesis Analysis
The synthesis of related compounds involves the use of reductive alkylation methods, starting from methoxyphenethylamines and reacting them with various substituted benzaldehydes . The synthesis pathway is likely to be similar for 3-Methoxy-N,N-dimethylbenzylamine, involving the formation of an intermediate Schiff base followed by reduction to form the secondary amine.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular structure. For 3-Methoxy-N,N-dimethylbenzylamine, similar analytical techniques would likely reveal the position of the methoxy group on the benzyl ring and the dimethylamino substituent.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with various receptors in the brain, leading to their psychoactive effects . The presence of the methoxy group and the dimethylamino group in 3-Methoxy-N,N-dimethylbenzylamine would influence its reactivity and interaction with biological targets. Additionally, the electron-donating effects of these groups could affect the compound's susceptibility to oxidation and other chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and Fourier-transform infrared spectroscopy (FTIR) . These techniques provide information on the compound's volatility, thermal stability, and functional groups. For 3-Methoxy-N,N-dimethylbenzylamine, one would expect it to exhibit a characteristic fragmentation pattern in mass spectrometry and specific absorption bands in FTIR spectra corresponding to the methoxy and dimethylamino groups.
Scientific Research Applications
Structural Systematics in Organometallic Chemistry
The structural systematics of isomeric di-μ-chlorobis(N, N-dialkylbenzylamine-2,C, N)dipalladium(II) complexes, including those with methoxy substituted N,N-dimethylbenzylamine, have been explored. X-ray diffraction studies revealed their trans-related dimeric structures and provided insights into Pd-C and Pd-N bond lengths, which are crucial for understanding the properties of these organometallic compounds (Barr et al., 1985).
Polymer Science
A cationic polymer incorporating N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride has been synthesized. This polymer demonstrates light-switchable properties from cationic to zwitterionic form and has potential applications in DNA interaction and antibacterial activity (Sobolčiak et al., 2013).
Chemical Reagent Development
Research into amine-chelated aryllithium reagents, such as 2-lithio-N,N-dimethylbenzylamine, has provided detailed insights into their solution structures and dynamics. This has implications for their use in synthetic organic chemistry, particularly in the context of understanding their chelation and aggregation behaviors (Reich et al., 2001).
Photodynamic Therapy in Cancer Treatment
The synthesis and characterization of zinc phthalocyanine derivatives, substituted with groups containing 3-methoxy-N,N-dimethylbenzylamine, have been studied. These compounds exhibit properties useful for photodynamic therapy in cancer treatment, such as high singlet oxygen quantum yield (Pişkin et al., 2020).
Organic Synthesis and Catalysis
The regioselective olefination of substituted N,N-dimethylbenzylamines, controlled by the acidity of reaction conditions, has been developed. This finding is significant for organic synthesis, providing a pathway to functionalized benzylamines and their derivatives (Cai et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-(3-methoxyphenyl)-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-9-5-4-6-10(7-9)12-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENUHHADGQLQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338196 | |
Record name | 3-Methoxy-N,N-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N,N-dimethylbenzylamine | |
CAS RN |
15184-99-3 | |
Record name | 3-Methoxy-N,N-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15184-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-N,N-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-N,N-dimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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